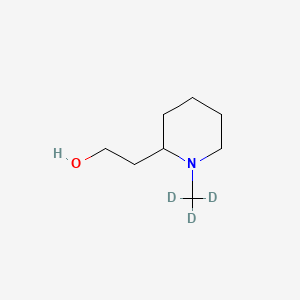

1-Methylpiperidine-2-ethanol-d3

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol |

InChI |

InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3 |

InChI Key |

OVMRRCXDBKEQIU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCO |

Canonical SMILES |

CN1CCCCC1CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methylpiperidine 2 Ethanol D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The precise introduction of deuterium atoms into a molecule is crucial for leveraging the kinetic isotope effect to modulate its pharmacokinetic profile. For 1-Methylpiperidine-2-ethanol-d3, where the deuterium is located on the N-methyl group, several strategies can be employed. lgcstandards.com

Hydrogen-Deuterium Exchange (HDX) Reactions

Hydrogen-Deuterium Exchange (HDX) reactions represent a direct and atom-economical approach for deuterium incorporation, often at a late stage of a synthetic sequence.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective deuteration of organic molecules. Iridium and ruthenium-based catalysts are particularly effective for this transformation.

Iridium-Based Catalysts : Iridium complexes, particularly those containing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, have shown high activity and selectivity in directing hydrogen isotope exchange. nih.govacs.orgrsc.org These catalysts can facilitate the deuteration of C(sp3)-H bonds, such as those in N-alkyl groups. For a substrate like 1-Methylpiperidine-2-ethanol, an appropriate iridium catalyst could selectively activate the C-H bonds of the N-methyl group in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The directing group ability of the hydroxyl group or the piperidine (B6355638) nitrogen can influence the regioselectivity of the exchange. chemrxiv.orgstrath.ac.uk

Ruthenium-Based Catalysts : Ruthenium catalysts, such as the Shvo catalyst, are known to facilitate the deuteration of amines via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.govorganic-chemistry.orgacs.orgnih.gov This process involves the temporary oxidation of the amine to an enamine or iminium ion intermediate, which can then be deuterated and subsequently reduced. This method has been shown to be effective for the α- and β-deuteration of tertiary amines. acs.orgnih.gov While the primary target for this compound is the N-methyl group, these catalysts could potentially be adapted for this purpose under specific conditions.

Table 1: Comparison of Catalytic Systems for H-D Exchange

| Catalyst Type | Typical Deuterium Source | Key Features | Potential Applicability to this compound |

|---|---|---|---|

| Iridium(I)-NHC/Phosphine | D₂ gas, D₂O | High selectivity, mild reaction conditions, broad substrate scope. acs.orgrsc.org | High potential for direct and selective deuteration of the N-methyl group. strath.ac.uk |

| Ruthenium (Shvo catalyst) | D₂O, deuterated alcohols | "Borrowing hydrogen" mechanism, effective for α,β-deuteration of amines. acs.orgnih.gov | Potentially applicable, though selectivity for the N-methyl group would need to be optimized. organic-chemistry.org |

Acid- and base-catalyzed H-D exchange reactions offer a more classical approach to deuterium incorporation.

Acid-Catalyzed Exchange : In the presence of a strong deuterated acid, C-H bonds adjacent to a heteroatom can undergo exchange. However, this method often requires harsh conditions and may lack selectivity, potentially leading to deuteration at other positions on the piperidine ring.

Base-Catalyzed Exchange : Base-catalyzed exchange is generally more suitable for acidic protons. For 1-Methylpiperidine-2-ethanol, the protons on the N-methyl group are not sufficiently acidic for facile deprotonation and subsequent deuteration under standard basic conditions. More specialized and stronger base systems would be required, which could compromise the stability of the molecule.

Synthesis from Deuterated Precursors

A more controlled and highly specific method for the synthesis of this compound involves the use of a deuterated building block. The IUPAC name, 2-(1-(methyl-d3)piperidin-2-yl)ethan-1-ol, explicitly indicates that the three deuterium atoms are on the methyl group attached to the piperidine nitrogen. lgcstandards.com

This can be readily achieved by the N-alkylation of 2-piperidineethanol (B17955) with a deuterated methylating agent. A common and efficient choice for this transformation is the use of iodomethane-d3 (B117434) (CD₃I).

The general synthetic route would be:

Starting Material : 2-Piperidineethanol.

Reaction : N-methylation using iodomethane-d3 in the presence of a suitable base (e.g., potassium carbonate, triethylamine) to neutralize the hydroiodic acid byproduct.

Product : this compound.

This method ensures that the deuterium is exclusively located on the N-methyl group with a high degree of isotopic enrichment, corresponding to the purity of the deuterated reagent. nih.govrsc.org

Table 2: Synthesis of this compound from a Deuterated Precursor

| Step | Reactants | Reagents | Product | Key Advantage |

|---|---|---|---|---|

| 1 | 2-Piperidineethanol | Iodomethane-d3 (CD₃I), Base (e.g., K₂CO₃) | This compound | Site-specific and high-level deuterium incorporation on the N-methyl group. lgcstandards.com |

Stereoselective Deuteration Approaches (if applicable to the parent structure)

If the goal were to synthesize a specific enantiomer of this compound, the synthesis would require a stereoselective approach to establish the C2 stereocenter. This could be achieved in several ways:

Resolution of Racemic 2-Piperidineethanol : Enzymatic or chemical resolution of racemic 2-piperidineethanol could provide the enantiomerically pure starting material, which could then be methylated with iodomethane-d3. nih.gov

Asymmetric Synthesis of the Piperidine Scaffold : The piperidine ring could be constructed using an asymmetric synthesis, for example, through the dearomatization of a pyridine (B92270) derivative or via a chiral auxiliary-based approach. nih.govacs.org

Stereospecific Reduction : A stereospecific reduction of a suitable precursor, such as a 3'-keto nucleoside analogue, using a deuterated reducing agent like sodium triacetoxyborodeuteride, has been used to create deuterated stereocenters in other heterocyclic systems and could be conceptually applied. nih.gov

While direct stereoselective deuteration at the N-methyl position is not applicable, the synthesis of an enantiopure version of the final compound relies heavily on these established stereoselective synthetic strategies for the piperidine core. rsc.orgbohrium.comrsc.org

Novel Synthetic Routes to the 1-Methylpiperidine-2-ethanol Scaffold

The synthesis of the core 1-Methylpiperidine-2-ethanol structure is a critical aspect of preparing its deuterated analogue. Several innovative methods have been developed for this purpose.

A common industrial-scale synthesis involves the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.gov However, more recent and versatile lab-scale syntheses have been reported:

Diversity-Oriented Synthesis : 2-Piperidineethanol is a versatile building block in diversity-oriented synthesis to create libraries of complex nitrogen-containing compounds. By protecting the nitrogen and oxidizing the alcohol to an aldehyde, a range of subsequent transformations can be performed to build diverse molecular scaffolds.

From Substituted Pyridines : The synthesis can start from appropriately substituted pyridines, which are then subjected to reduction and functional group manipulation to yield the desired piperidine ethanol (B145695) structure.

Multi-component Reactions : Novel biocatalytic multi-component reactions have been developed for the synthesis of piperidine derivatives, offering an environmentally friendly and efficient route.

Catalytic Cyclization and Functionalization Strategies

The formation of the piperidine skeleton is a cornerstone of many synthetic routes. Modern catalytic methods offer efficient and selective ways to construct this heterocyclic system.

Catalytic Hydrogenation of Pyridine Precursors: A prevalent method for synthesizing the piperidine core is the catalytic hydrogenation of corresponding pyridine derivatives. google.com For instance, 2-pyridineethanol can be hydrogenated using catalysts like platinum oxide or palladium on carbon to yield 2-piperidineethanol. google.com To introduce the deuterated methyl group, this intermediate would then undergo N-trideuteromethylation. Challenges in this approach include preventing N-methylation as a side reaction during the hydrogenation process itself. google.com

Dehydrative Cyclization: Calcium-catalyzed dehydrative cyclization represents a modern approach to forming polycyclic scaffolds. nih.gov This strategy could be adapted to construct the piperidine ring from a suitable amino alcohol precursor. The reaction proceeds through the formation of an N-acyliminium ion, which then undergoes intramolecular trapping. nih.gov While not explicitly demonstrated for this target molecule, this methodology offers a pathway to the core structure under relatively mild conditions.

Ruthenium-Catalyzed Tandem Reactions: Tandem sequences involving ring-closing metathesis, isomerization, and N-acyliminium ion cyclization, often mediated by ruthenium catalysts, provide an efficient route to complex heterocyclic systems from readily available starting materials. youtube.com This type of cascade reaction could potentially be designed to form the substituted piperidine ring in a single, efficient operation.

| Strategy | Catalyst/Reagents | Key Features | Potential Applicability to Deuterated Synthesis |

|---|---|---|---|

| Catalytic Hydrogenation | PtO₂, Pd/C, Rhodium google.comnih.gov | Well-established, high yields for pyridine reduction. | Precursor synthesis for subsequent N-trideuteromethylation. |

| Dehydrative Cyclization | Calcium triflimide nih.gov | Forms polycyclic systems from amino alcohols. | Could construct the piperidine ring before or after deuteration. |

| Tandem Ring-Closing | Ruthenium catalysts youtube.com | Multi-step synthesis in a single operation. | Complex but efficient route to the core structure. |

Multi-component and Cascade Reactions for Piperidine Ring Formation

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot from three or more starting materials. beilstein-journals.orgtaylorfrancis.com

MCRs with Deuterated Building Blocks: One of the key advantages of MCRs is the ability to incorporate isotopic labels by using deuterated starting materials. beilstein-journals.org For example, a multi-component reaction for the synthesis of functionalized piperidines could employ a deuterated aldehyde or amine. researchgate.net This approach allows for the direct incorporation of deuterium into the piperidine scaffold. However, care must be taken as in some MCRs, such as the Groebke–Blackburn–Bienaymé reaction, the deuterium from a labeled aldehyde may be lost during the reaction. beilstein-journals.org

Cascade Reactions: Cascade reactions, where a single catalyst mediates multiple transformations, are also highly effective for piperidine synthesis. nih.gov An iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction can be used to form substituted piperidines. nih.gov By employing a deuterated source in the reduction step, it would be theoretically possible to introduce deuterium into the ring structure, although this has not been specifically reported for this compound.

Enantioselective Synthesis of Piperidine Derivatives

The development of enantioselective methods is crucial for the synthesis of chiral piperidine derivatives, which are prevalent in many pharmaceuticals. nih.govnih.gov

Chiral Catalysts: The enantioselective synthesis of piperidines can be achieved through the use of chiral catalysts. For example, a chiral copper(II) catalyst has been used in the enantioselective cyanidation of amines, which can then be cyclized to form chiral piperidines. nih.gov Similarly, visible-light-driven radical silylative cyclization of aza-1,6-dienes allows for the stereoselective synthesis of highly functionalized piperidines. nih.gov

Starting from Chiral Precursors: An alternative approach is to start from a chiral precursor. For instance, (R)-(-)-2-phenylglycinol can be used to synthesize new chiral zwitterionic bicyclic lactams, which serve as intermediates for the diastereoselective synthesis of 4-hydroxy piperidines. nih.gov A similar strategy could be envisioned for the synthesis of enantiopure 2-piperidine ethanol derivatives.

| Strategy | Methodology | Key Features | Potential for Deuterated Analogs |

|---|---|---|---|

| Chiral Catalysis | Use of chiral transition metal catalysts (e.g., Cu, Ir). nih.gov | Direct formation of enantiomerically enriched piperidines. | Can be combined with deuterated reagents or subsequent deuteration steps. |

| Chiral Precursors | Synthesis starting from a chiral pool molecule like an amino acid or alcohol. nih.gov | High degree of stereocontrol. | The deuterated group can be introduced at a later stage in the synthesis. |

| Visible-Light-Driven Cyclization | Radical cyclization of aza-1,6-dienes. nih.gov | Stereoselective and atom-economical. | Deuterated olefins or silyl (B83357) radicals could potentially be used. |

Methodological Challenges in Achieving High Isotopic Enrichment at Specific Sites

The synthesis of specifically labeled compounds like this compound is not without its challenges. Achieving high isotopic enrichment at the desired position while avoiding it at others requires careful selection of reagents and reaction conditions.

Site-Specificity: Direct deuteration of 1-Methylpiperidine-2-ethanol risks the exchange of other protons on the molecule, particularly the hydroxyl proton and the protons alpha to the nitrogen and oxygen. To achieve specific labeling at the N-methyl group, a synthetic route that introduces this group using a deuterated reagent is often preferred. Methods for the N-trideuteromethylation of amines, such as the magnesium-catalyzed reduction of carbamates using deuterated reducing agents or semiconductor photocatalysis with a deuterated methanol (B129727) source, are highly effective for this purpose. organic-chemistry.orgresearchgate.net

Isotopic Scrambling: In methods that involve the reduction of a pyridine ring to a piperidine ring using a deuterium source (like D2 gas), there is a risk of deuterium scrambling. This can lead to the incorporation of deuterium at multiple positions on the ring, reducing the isotopic purity of the desired product. nih.gov

Incomplete Deuteration: Achieving 100% isotopic enrichment is often difficult. The purity of the deuterated reagent and the reaction conditions can influence the final level of deuterium incorporation. For example, in a synthesis of a deuterated valerolactone, the final product was a mixture of d3 and d4 isotopologues. unimi.it Careful optimization and purification are often necessary to obtain the desired isotopically pure compound.

Analytical Method Development and Application of 1 Methylpiperidine 2 Ethanol D3

Role as an Internal Standard in Quantitative Bioanalysis

1-Methylpiperidine-2-ethanol-d3, a deuterium-labeled analog of 1-Methylpiperidine-2-ethanol, serves a critical role as an internal standard in quantitative bioanalysis. lgcstandards.com Its structural similarity to the unlabeled analyte, combined with its distinct mass, makes it an invaluable tool for improving the accuracy and reliability of analytical methods, particularly those employing mass spectrometry. veeprho.com The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus compensating for various sources of experimental variability. kcasbio.comaptochem.comacanthusresearch.com

The primary function of an internal standard is to provide a reference point for quantification. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly enhances the precision and accuracy of the measurement by correcting for analyte loss during sample processing and fluctuations in instrument response. clearsynth.comwuxiapptec.com

Mass Spectrometry (LC-MS/MS, GC-MS) Applications

In the realm of mass spectrometry, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is particularly advantageous. cmbr-journal.com These techniques are highly sensitive and selective but can be susceptible to variations that affect the analyte signal. The use of a deuterated internal standard like this compound helps to mitigate these issues, ensuring robust and reliable quantification. aptochem.comclearsynth.com

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source. kcasbio.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. kcasbio.comwuxiapptec.com

Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it experiences the same degree of ion suppression or enhancement. kcasbio.comwuxiapptec.com By co-eluting with the analyte, it effectively normalizes the signal. kcasbio.com If the analyte signal is suppressed by 20%, the internal standard signal will also be suppressed by approximately 20%. Consequently, the ratio of their signals remains constant, leading to an accurate determination of the analyte concentration. kcasbio.comclearsynth.com

Table 1: Impact of Internal Standard on Mitigating Matrix Effects

| Analytical Scenario | Analyte Response without IS | Analyte Response with IS (Analyte/IS Ratio) | Accuracy |

| No Matrix Effect | 100% | 1.0 | High |

| Ion Suppression (20%) | 80% | 0.99 | High |

| Ion Enhancement (15%) | 115% | 1.01 | High |

This table provides a conceptual illustration of how a co-eluting stable isotope-labeled internal standard compensates for matrix effects.

The use of this compound as an internal standard directly contributes to improved accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. clearsynth.comscispace.com By accounting for variability in sample preparation steps such as liquid-liquid extraction or solid-phase extraction, as well as inconsistencies in injection volume and instrument response, the internal standard ensures that the final calculated concentration is a true reflection of the amount present in the original sample. aptochem.comwuxiapptec.com Studies have demonstrated that methods employing SIL-IS exhibit significantly lower variance and bias compared to those using structural analogue internal standards. scispace.com

For instance, in a comparative study, the use of a SIL internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, while an analogous internal standard yielded a mean bias of 96.8% with a standard deviation of 8.6%. scispace.com Statistical analysis confirmed that the precision of the method was significantly improved with the implementation of the SIL internal standard. scispace.com

A crucial consideration when using deuterated standards is the potential for isotopic impurities and cross-contributions between the analyte and the internal standard. nih.gov Natural abundance of heavy isotopes (like ¹³C) in the analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the internal standard (M+1, M+2 peaks). libretexts.orgchromatographyonline.comfu-berlin.de Conversely, the synthesis of deuterated standards may result in a small amount of the unlabeled analyte being present as an impurity. acanthusresearch.comtandfonline.com

These cross-contributions can affect the accuracy of quantification, especially at the lower and upper limits of the calibration curve. nih.gov For example, the signal from the natural isotopes of a high-concentration analyte can artificially inflate the signal of the internal standard. nih.gov It is therefore essential to assess the isotopic purity of the deuterated standard and to develop analytical methods that can account for or minimize this "crosstalk". nih.govrsc.org This may involve using a nonlinear calibration function that corrects for these interferences. nih.gov

Table 2: Common Isotopes and their Natural Abundance

| Isotope | Natural Abundance (%) |

| ¹³C | ~1.1% |

| ¹⁵N | ~0.37% |

| ¹⁸O | ~0.20% |

| ²H (Deuterium) | ~0.015% |

| ³⁴S | ~4.21% |

Source: Isotope data from various scientific sources. fu-berlin.de

Chromatographic Considerations with Deuterated Analogs

The ideal internal standard should co-elute perfectly with the analyte to ensure that both are subjected to the same matrix effects at the same time. aptochem.com While deuterated standards are chemically very similar to their non-deuterated counterparts, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic behavior. nih.govoup.com

The "deuterium isotope effect" can cause deuterated compounds to have slightly different retention times than their non-deuterated analogs. nih.govnih.gov In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their protiated counterparts. nih.govoup.com This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle changes in the molecule's polarity and its interaction with the stationary phase. oup.com

While this retention time shift is often minimal, even a small separation between the analyte and internal standard peaks can lead to differential exposure to matrix effects, potentially compromising the accuracy of the results. oup.com Therefore, during method development, it is crucial to evaluate the chromatographic separation of the analyte and its deuterated internal standard to ensure they co-elute as closely as possible. aptochem.com In some cases, the observed retention time shift can be on the order of a few seconds, which may or may not be significant depending on the peak width. nih.gov

Table 3: Illustrative Retention Time Shifts due to Deuterium Isotope Effect in RPLC

| Analyte Pair | Retention Time of Protiated Analyte (min) | Retention Time of Deuterated Analyte (min) | Retention Time Shift (s) |

| Analyte A / Analyte A-d3 | 5.25 | 5.22 | 1.8 |

| Analyte B / Analyte B-d6 | 7.81 | 7.77 | 2.4 |

This table presents hypothetical data to illustrate the typical direction and magnitude of retention time shifts observed for deuterated internal standards in reversed-phase liquid chromatography.

Optimization of Chromatographic Separation for Deuterated and Undeuterated Analogs

The separation of deuterated and undeuterated compounds is a critical aspect of analytical methods that use isotopically labeled internal standards. While mass spectrometry can distinguish between these analogs based on their mass-to-charge ratio, chromatographic separation can be challenging due to their similar physicochemical properties.

Gas-liquid chromatography has been successfully employed to separate various isotopologue pairs. nih.gov The choice of stationary phase is crucial, with nonpolar stationary phases often showing an inverse isotope effect (heavier isotopes elute earlier), while polar stationary phases tend to exhibit a normal isotope effect. nih.gov Factors such as the position of deuterium substitution can also influence retention times. nih.gov For instance, deuterium substitution on aliphatic groups may have a more significant inverse isotope effect compared to substitution on aromatic rings. nih.gov

In liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RPLC), the separation of deuterated and undeuterated compounds can also be observed. oup.comacs.org This phenomenon, known as the chromatographic isotope effect, is influenced by several factors, including the stationary phase, mobile phase composition, temperature, and the extent and location of deuteration. oup.comacs.org Generally, increasing the number of deuterium substitutions can enhance the resolution between the deuterated and non-deuterated analogs. oup.com The use of ¹⁵N or ¹³C labeling is often preferred to avoid the chromatographic isotope effect sometimes observed with deuterium labeling. acs.org

Table 1: Factors Influencing Chromatographic Separation of Deuterated and Undeuterated Analogs

| Parameter | Influence on Separation | Typical Observation |

| Stationary Phase Polarity | Significant | Nonpolar phases may cause inverse isotope effects; polar phases may cause normal isotope effects. nih.gov |

| Position of Deuteration | Moderate | Aliphatic substitution can have a greater effect than aromatic substitution. nih.gov |

| Number of Deuterium Atoms | Significant | Increasing deuterium substitution can improve resolution. oup.com |

| Mobile Phase Composition | Moderate | Can be optimized to improve separation. acs.org |

| Temperature | Minor to Moderate | Can influence retention times and selectivity. acs.org |

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the comprehensive characterization of isotopically labeled compounds like this compound. These methods provide detailed information about the compound's structure, isotopic enrichment, and purity.

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the deuterium atoms within a molecule. wikipedia.orgmagritek.com It serves to confirm the success of the deuteration process and can provide insights into the specific sites of labeling. wikipedia.orgmagritek.com While ²H NMR has a chemical shift range similar to proton (¹H) NMR, the resolution is generally lower. magritek.com

A key application of ²H NMR is the determination of isotopic enrichment. google.com By comparing the integral of the deuterium signal to that of a known internal standard, the abundance of the deuterium isotope can be quantified. google.com For accurate measurements, the sample is typically dissolved in a protonated solvent to avoid interference from a large deuterated solvent signal. blogspot.comillinois.edu

¹H NMR spectroscopy is crucial for analyzing the residual, non-deuterated portions of the molecule. wikipedia.org In a highly deuterated sample, the remaining proton signals can be used to calculate the level of deuteration. wikipedia.org For instance, in the ¹H NMR spectrum of a deuterated compound, the disappearance or significant reduction of a signal corresponding to a specific proton environment confirms successful deuterium substitution at that position.

¹H NMR is also a valuable technique for studying hydrogen/deuterium (H/D) exchange reactions. wikipedia.orgresearchgate.net By monitoring the changes in the ¹H NMR spectrum over time when the compound is in a deuterated solvent, the rate of exchange of labile protons (e.g., those in hydroxyl or amine groups) can be determined. researchgate.netresearchgate.net This provides information about the solvent accessibility and the chemical environment of different parts of the molecule. nih.gov

Table 2: Comparison of NMR Techniques for Characterizing this compound

| Technique | Primary Application | Information Obtained |

| Deuterium NMR (²H NMR) | Isotopic enrichment and structural confirmation | Direct detection of deuterium, confirmation of deuteration sites, quantitative assessment of isotopic abundance. wikipedia.orgmagritek.comgoogle.com |

| Proton NMR (¹H NMR) | Residual proton analysis and H/D exchange | Identification of non-deuterated sites, calculation of deuteration level, study of labile proton exchange rates. wikipedia.orgresearchgate.net |

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical method used to investigate protein conformation, dynamics, and interactions. longdom.orgiaanalysis.comnih.gov While not directly analyzing this compound itself, this technique becomes relevant if the compound interacts with a protein. The principle of HDX-MS involves the exchange of labile amide hydrogen atoms on the protein backbone with deuterium atoms from a deuterated solvent. longdom.orgiaanalysis.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a window into the protein's structure. creative-proteomics.comlongdom.org

By comparing the deuterium uptake of a protein in its free form versus when it is bound to a ligand, such as a small molecule like 1-Methylpiperidine-2-ethanol, information about the binding site and any conformational changes induced by the binding can be obtained. nih.govmdpi.com The process typically involves:

Incubating the protein with and without the ligand in a D₂O buffer.

Quenching the exchange reaction at a low pH and temperature.

Digesting the protein into smaller peptides.

Analyzing the mass of the peptides by mass spectrometry to determine the amount of deuterium incorporated. iaanalysis.com

This technique is highly sensitive and requires only small amounts of sample, making it a valuable tool in drug discovery and structural biology. creative-proteomics.comnih.gov

Methodologies for Purity and Isotopic Enrichment Assessment in Labeled Compounds

Ensuring the chemical purity and accurately determining the isotopic enrichment of labeled compounds are paramount for their use as internal standards and in quantitative studies. rsc.orgresearchgate.net A combination of mass spectrometry and NMR spectroscopy is often employed for a comprehensive assessment. rsc.org

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. nih.govresearchgate.net By precisely measuring the mass-to-charge ratio, HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) of a compound. nih.gov The relative abundance of these isotopologue peaks in the mass spectrum allows for the calculation of the isotopic enrichment. researchgate.netnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the compound of interest from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate. almacgroup.com

NMR spectroscopy, as discussed previously, provides complementary information. While ¹H NMR can be used to assess chemical purity by detecting proton-containing impurities, a combination of ¹H and ²H NMR can provide a robust method for determining isotopic abundance, which in some cases can be more accurate than mass spectrometry alone. nih.gov

Table 3: Methods for Purity and Isotopic Enrichment Assessment

| Technique | Purity Assessment | Isotopic Enrichment Assessment |

| High-Resolution Mass Spectrometry (HRMS) | Can identify impurities with different masses. | Provides detailed isotopic distribution for enrichment calculation. nih.govresearchgate.netnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates impurities from the main compound before MS analysis. almacgroup.com | Enables accurate enrichment determination of the purified compound. almacgroup.com |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR can quantify proton-containing impurities. | Combination of ¹H and ²H NMR offers a precise method for isotopic abundance determination. nih.gov |

Mechanistic and Metabolic Investigations Employing 1 Methylpiperidine 2 Ethanol D3

Elucidation of Biotransformation Pathways

The strategic incorporation of deuterium (B1214612) atoms in 1-Methylpiperidine-2-ethanol-d3 facilitates a deeper understanding of how this compound and its non-deuterated counterpart are processed within biological systems. This is primarily achieved through comparative metabolic studies that leverage the distinct mass signature of the deuterated analog.

Identification of Novel Metabolites Using Deuterium Labeling

Deuterium labeling is a powerful technique for metabolite identification. In mass spectrometry-based analyses, the mass shift introduced by the deuterium atoms in this compound allows for the clear distinction between the parent compound and its metabolites from the endogenous background matrix. This isotopic signature simplifies the process of tracing the metabolic fate of the molecule, aiding in the discovery and structural elucidation of previously unknown or low-abundance metabolites. The reduced rate of metabolic degradation at the deuterated positions can sometimes lead to an accumulation of certain metabolites, making them easier to detect and characterize.

Characterization of Enzymatic Transformations (e.g., Cytochrome P450-mediated metabolism of piperidine (B6355638) ring and side chain)

The metabolism of many xenobiotics, including piperidine-containing compounds, is often mediated by the cytochrome P450 (CYP450) family of enzymes. nih.gov These enzymes catalyze a variety of oxidative reactions. nih.gov For a molecule like 1-Methylpiperidine-2-ethanol, potential metabolic sites include the piperidine ring and the ethanol (B145695) side chain.

CYP450 enzymes, particularly CYP2E1, are known to be involved in the oxidation of ethanol to acetaldehyde (B116499) and then to acetic acid. nih.gov While the primary focus of this research is often on ethanol itself, the principles of CYP450-mediated oxidation can be extended to the ethanol side chain of 1-Methylpiperidine-2-ethanol. nih.govnih.gov The liver is the primary site for this biotransformation, but other tissues may also contribute. nih.gov The metabolism can be influenced by various factors, including the specific CYP450 isozymes present and the presence of inducers or inhibitors of these enzymes. nih.govnih.gov

The piperidine ring itself can also be a target for CYP450-mediated oxidation, potentially leading to N-dealkylation, ring hydroxylation, or the formation of lactams. The use of this compound, with deuterium atoms on the methyl group, can specifically probe the N-demethylation pathway. A significant kinetic isotope effect (discussed later) would suggest that the cleavage of a C-D bond on the methyl group is a rate-limiting step in this particular metabolic route.

Tracing of Metabolic Flux and Distribution in Biological Systems (in vitro/ex vivo models)

Isotopically labeled compounds like this compound are instrumental in metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. researchgate.netnih.govnih.gov In in vitro models, such as cell cultures or isolated microsomes, and ex vivo models, like perfused organ systems, this deuterated tracer can be introduced to track its conversion to various metabolites over time.

By measuring the concentrations of the parent compound and its metabolites, researchers can construct a quantitative map of the metabolic pathways. researchgate.net This allows for the determination of the relative importance of different biotransformation routes and how these fluxes might be altered by genetic factors, disease states, or the presence of other drugs. The data gathered from these studies can be used to build and refine computational models of metabolism, enhancing their predictive power.

Investigation of Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is a cornerstone in the study of reaction mechanisms.

| Parameter | Description |

| Kinetic Isotope Effect (KIE) | The change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). |

| Primary KIE | Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. |

| Secondary KIE | Observed when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. These are typically smaller than primary KIEs. |

Assessment of Rate-Limiting Steps in Enzymatic and Chemical Reactions

The magnitude of the KIE can provide strong evidence for the rate-limiting step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond being cleaved is central to the slowest step of the reaction. libretexts.orgnih.gov For this compound, a large KIE in an N-demethylation reaction would indicate that the cleavage of the C-D bond is the rate-determining step. Conversely, the absence of a significant KIE would suggest that another step in the reaction sequence, such as substrate binding or product release, is the bottleneck.

Probing Reaction Mechanisms Involving C-H Bond Cleavage

The KIE is a sensitive probe for the transition state of a reaction involving C-H bond cleavage. The theoretical maximum for a primary deuterium KIE at room temperature is around 7, although values can be larger if quantum tunneling occurs. libretexts.org The observed value of the KIE can give insights into the geometry of the transition state. For instance, a linear transfer of a proton or hydride ion will generally exhibit a larger KIE than a non-linear transfer.

Secondary kinetic isotope effects (SKIEs), while smaller, can also be informative. wikipedia.org For example, an α-SKIE, where the deuterium is attached to the carbon undergoing a change in hybridization (e.g., from sp3 to sp2), can help to distinguish between different reaction mechanisms, such as SN1 and SN2. wikipedia.org A β-SKIE, with deuterium on an adjacent carbon, can provide evidence for hyperconjugation in the transition state. libretexts.org

By carefully designing experiments with this compound and its non-deuterated counterpart, researchers can leverage these isotope effects to build a detailed picture of the chemical and enzymatic processes this molecule undergoes.

Deuterium as a Tool for Understanding Metabolic Stability and Turnover

The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), is a powerful technique in pharmaceutical sciences for probing metabolic pathways and altering drug disposition. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy requires a higher activation energy for cleavage, often leading to a slower rate of reaction in processes where C-H bond breaking is the rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of using deuterated compounds like this compound to investigate and modulate metabolic stability. bioscientia.de

Influence of Deuteration on Enzyme Kinetics and Turnover Rates (e.g., in liver microsomes)

The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a crucial role in the oxidative biotransformation of most xenobiotics. nih.gov In vitro systems, particularly liver microsomes, are frequently employed to study enzyme kinetics because they are rich in these metabolic enzymes. nih.govresearchgate.netdoi.org By incubating a compound with liver microsomes and necessary co-factors (like NADPH), researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the enzyme's affinity for the substrate and its maximum turnover rate, respectively.

For a compound like this compound, the deuterium atoms are placed on the N-methyl group. This specific placement is designed to probe or hinder N-demethylation, a common metabolic pathway for compounds containing a piperidine moiety, such as the parent drug thioridazine (B1682328). nih.govresearchgate.net The cleavage of this N-methyl group is often mediated by CYP450 enzymes. researchgate.net Due to the KIE, the deuterated N-CD₃ group in this compound is metabolized more slowly than the N-CH₃ group of its non-deuterated counterpart. This reduced rate of N-demethylation can significantly increase the metabolic stability of the molecule.

While specific kinetic data for this compound is not available in published literature, studies on its parent compound, thioridazine, provide clear examples of how such kinetic data is generated in liver microsomes. For instance, the N-demethylation of thioridazine was studied in rat liver microsomes, demonstrating how kinetic parameters can be influenced by the presence of other drugs.

*Statistically significant change from control. Data adapted from Daniel et al., 1999. nih.gov This table illustrates the type of kinetic data obtained from liver microsome studies for thioridazine, the parent drug of 1-Methylpiperidine-2-ethanol.

An important consequence of selective deuteration is the potential for "metabolic switching." If one metabolic pathway is slowed by the KIE, enzymes may preferentially metabolize the drug at other, non-deuterated positions. nih.gov For example, in studies with piperidine-containing compounds, deuteration at the methylenes adjacent to the piperidine nitrogen led to a substantial alteration in the molecule's hydroxylation profile at other sites. nih.gov This demonstrates that deuteration not only enhances stability at the target site but can also redirect metabolism, potentially leading to different metabolite profiles.

Studies of Compound Fate and Degradation in Various Biological Matrices (e.g., plasma, urine)

Understanding the fate and degradation of a compound within a biological system is critical. This involves tracking the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites in various biological matrices, most commonly plasma and urine. nih.gov Deuterated compounds like this compound are invaluable tools for these studies, where they serve as stable isotope-labeled internal standards for highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com An internal standard is essential for accurate quantification, as it is added to samples in a known amount to correct for variability during sample processing and analysis. nih.gov

Pharmacokinetic studies track the concentration of a drug and its metabolites in a matrix like plasma over time following administration. From these concentration-time profiles, key parameters can be calculated, including the elimination half-life (t₁/₂), the maximum plasma concentration (Cₘₐₓ), and the total drug exposure over time (Area Under the Curve, or AUC).

While specific pharmacokinetic data for this compound is not publicly documented, studies on its parent drug, thioridazine, in rats illustrate how the fate of a compound is investigated. After administration, concentrations of thioridazine and its metabolites, including N-desmethylthioridazine (formed by the removal of the N-methyl group), are measured in plasma and brain tissue. nih.gov These studies show that metabolites can have different pharmacokinetic profiles than the parent drug and that concentrations can differ significantly between plasma and other tissues like the brain. nih.gov

Data represent pharmacokinetic parameters in rats after a single i.p. dose of thioridazine (10 mg/kg). Adapted from Daniel et al., 1997. nih.gov This table exemplifies how the fate of a parent compound and its metabolites are characterized in different biological compartments.

By using a deuterated standard like this compound, researchers can accurately measure the concentrations of the non-deuterated compound and its metabolites in plasma, urine, and other tissues. This allows for a comprehensive understanding of how the compound is processed by the body, how quickly it is eliminated, and whether its metabolic profile changes with different dosing regimens, such as the shift from acute to chronic treatment which can alter plasma concentrations and half-lives. nih.gov

Applications As a Pharmacological and Biochemical Research Probe

Use in Ligand Binding Assays and Receptor Affinity Studies (in vitro)

In vitro ligand binding assays are fundamental for determining the affinity of a drug for its receptor targets. The accuracy of these assays depends on precise concentration measurements. 1-Methylpiperidine-2-ethanol-d3 plays a crucial role as an internal standard for the quantification of related compounds, such as Thioridazine (B1682328), in these experimental setups. Thioridazine is known to interact with multiple neurotransmitter receptors. drugbank.compatsnap.com

In a typical competitive radioreceptor assay, researchers assess how effectively a drug competes with a radiolabeled ligand for binding to a specific receptor. By adding a known quantity of this compound (or a deuterated version of the final drug) to the sample prior to extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), any variability in sample handling, extraction efficiency, or instrument response can be normalized. aptochem.com This ensures that the calculated affinity values (like Ki or IC50) are highly accurate.

For example, studies on Thioridazine's enantiomers have revealed different affinities for dopamine (B1211576) D1 and D2 receptors, a finding that relies on precise quantification. nih.gov While racemic Thioridazine is administered, its enantiomers exhibit distinct pharmacological profiles, with (+)-Thioridazine showing higher affinity for D2 receptors and (-)-Thioridazine having a higher affinity for D1 receptors. nih.gov The use of a deuterated standard is essential for accurately measuring the concentration of each enantiomer and their metabolites in such detailed neurochemical studies. core.ac.uknih.gov

Table 2: Receptor Binding Profile of Thioridazine (Unlabeled Parent Compound)

| Receptor Target | Action | Relevance |

|---|---|---|

| Dopamine D2 Receptor | Antagonist | Primary target for antipsychotic effect. drugbank.compatsnap.com |

| Dopamine D1 Receptor | Antagonist | Contributes to the overall pharmacological profile. nih.gov |

| Serotonin 5-HT2A Receptor | Antagonist | Atypical antipsychotic characteristic. patsnap.com |

| Alpha-1 Adrenergic Receptor | Antagonist | Associated with effects like orthostatic hypotension. nih.gov |

| Muscarinic Receptor | Antagonist | Contributes to anticholinergic side effects. nih.gov |

Investigating Enzyme-Substrate Interactions and Inhibition Mechanisms

The metabolism of drugs is governed by enzyme-substrate interactions, and understanding these processes is vital in pharmacology. The substitution of hydrogen with deuterium (B1214612) in this compound can influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down enzymatic cleavage at that site.

This property makes deuterated compounds useful for studying metabolic pathways. Thioridazine, for instance, is extensively metabolized in the body by the cytochrome P450 enzyme CYP2D6 into active metabolites like mesoridazine (B118732) and sulforidazine. nih.gov Individuals with genetic variations leading to reduced CYP2D6 activity can have elevated plasma levels of the parent drug. nih.gov

Research studies investigating the metabolism of Thioridazine use deuterated standards to:

Trace Metabolic Pathways : By administering the unlabeled drug and using the deuterated compound as an internal standard, researchers can accurately quantify the parent drug and its various metabolites in plasma or tissue samples over time. clearsynth.comnih.gov

Study Enantioselective Metabolism : The metabolism of Thioridazine is highly enantioselective, meaning one enantiomer is metabolized at a different rate than the other. nih.gov Deuterated standards are critical for the precise, simultaneous quantification of both (R)- and (S)-enantiomers and their respective metabolites, revealing the stereoselectivity of enzymes like CYP2D6. nih.gov

Investigate Drug-Drug Interactions : When studying how one drug might inhibit the metabolism of another, deuterated standards allow for robust and reliable quantification, confirming the inhibitory effect on specific enzymes. nih.gov

Studies of Cellular Uptake and Intracellular Distribution (in vitro/ex vivo)

To exert a pharmacological effect, a drug must often enter cells and reach its intracellular target. Stable isotope-labeled compounds like this compound are ideal tracers for studying these processes. Researchers can use the deuterated compound as an internal standard to measure the concentration of the unlabeled drug inside cells or within specific subcellular compartments. clearsynth.com

The methodology typically involves incubating cells with the unlabeled drug. After a set period, the cells are harvested and lysed. A precise amount of the deuterated standard is added to the cell lysate before processing and analysis by LC-MS/MS. This allows for the accurate determination of the intracellular drug concentration, correcting for any loss during sample preparation. aptochem.com

This approach can be applied to investigate mechanisms of drug transport across the cell membrane. For example, research has shown that Thioridazine can increase the permeability of the bacterial cell envelope, suggesting it could be used to enhance the uptake of antibiotics in treating multidrug-resistant tuberculosis. nih.gov Studies designed to quantify this effect would rely on a robust method, underpinned by a deuterated internal standard, to measure the drug's concentration within the bacteria.

Development of Labeled Probes for Biochemical Target Identification

While this compound itself is not a probe for identifying new biochemical targets, the stable isotope labeling it represents is a cornerstone of such techniques. Probes designed for target identification often require a reactive group for covalent binding and a reporter tag for detection. nih.govresearchgate.net

However, stable isotope labeling is central to quantitative proteomics methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), which can be adapted to identify drug targets. In a conceptual application, a deuterated version of a bioactive molecule could be used to probe its interactions within the proteome. For example, in a chemical proteomics approach, a drug's target can be identified by comparing the proteins that bind to an affinity column baited with the drug versus a control column. Quantifying the eluted proteins using mass spectrometry, with the help of isotopic labeling, can reveal specific binding partners.

Therefore, while this compound's direct role is as an analytical standard, the principle of its deuterium labeling is fundamental to more advanced research aimed at discovering the molecular targets of novel or repurposed drugs. clearsynth.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzodiazepine |

| 1-Methylpiperidine-2-ethanol |

| This compound |

| Abaloparatide |

| Abatacept |

| Abiraterone |

| Acetazolamide |

| Acetohexamide |

| Acetophenazine |

| Aripiprazole |

| Buspirone |

| Chlorpromazine |

| Clozapine |

| Deuterium |

| Dopamine |

| Fluoxetine |

| Fluphenazine |

| Fluvoxamine |

| Mesoridazine |

| Norepinephrine |

| Paroxetine |

| Perphenazine |

| Pindolol |

| Pipamperone |

| Prazosin |

| Promethazine |

| Propranolol |

| Quinuclidinyl benzilate |

| Risperidone (9-hydroxy) |

| SCH-23390 |

| Serotonin |

| Spiperone |

| Sulforidazine |

| Thioridazine |

| Thioridazine 2-sulfone |

| Thioridazine 2-sulfoxide |

| Thioridazine 5-sulfoxide |

| Thiothixene |

Computational and Theoretical Studies on 1 Methylpiperidine 2 Ethanol D3 and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules, providing a foundational understanding of their intrinsic properties and potential behavior in chemical reactions.

Density Functional Theory (DFT) has become a primary method for studying piperidine (B6355638) derivatives due to its balance of computational cost and accuracy. researchgate.netjksus.org DFT calculations for 1-Methylpiperidine-2-ethanol-d3 and its analogs focus on elucidating key electronic properties that govern their reactivity and intermolecular interactions. researchgate.net These calculations can determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. jksus.org The energy gap between HOMO and LUMO, for instance, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT is instrumental in mapping out potential reaction pathways. acs.org By calculating the energies of reactants, transition states, and products, researchers can model the mechanisms of chemical reactions, such as oxidation or substitution, involving the piperidine scaffold. For this compound, this could include modeling its metabolism or degradation pathways, where the deuterated methyl group might influence the reaction kinetics. snnu.edu.cn

Table 1: Electronic Properties of Piperidine Analogs Investigated by DFT

| Calculated Property | Significance | Typical Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. | Predicting reactivity in metabolic transformations or synthetic reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. | Predicting sites for intermolecular interactions, such as hydrogen bonding or receptor binding. jksus.org |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and electronic exchange between orbitals. | Understanding intramolecular interactions and the stability arising from hyperconjugation. jksus.org |

| Atomic Charges | Quantifies the electron distribution on each atom. | Assessing the polarity of bonds and the potential for electrostatic interactions. |

This table is generated based on data from multiple sources discussing DFT applications on piperidine and related derivatives.

A significant application of quantum chemical calculations is the determination of thermodynamic parameters that define the feasibility and rate of a chemical reaction. chemistry.kz For a given reaction involving this compound, DFT can be used to calculate the Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction.

The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can also be determined by locating the transition state structure on the potential energy surface. acs.org Comparing the activation energies for the deuterated versus the non-deuterated analog allows for the theoretical prediction of kinetic isotope effects (KIEs), a topic further explored in section 6.3. acs.orglibretexts.org These calculations are crucial for understanding how deuteration impacts the metabolic stability of the compound.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net This approach is essential for understanding the conformational flexibility of molecules and their interactions within a biological environment.

The piperidine ring is not planar and exists predominantly in a chair conformation. MD simulations can explore the conformational landscape of this compound, revealing the preferred orientations of its substituents (the methyl and ethanol (B145695) groups) and the dynamics of ring inversion. researchgate.net

The introduction of deuterium (B1214612) atoms in the methyl group (a -CD3 group) can subtly influence the molecule's conformational preferences. While the effect is generally small, it stems from the slight difference in bond lengths and vibrational frequencies between C-H and C-D bonds. acs.org MD simulations can help quantify these subtle shifts in conformational equilibria. nih.gov These simulations track atomic trajectories over time, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and flexibility in different environments. researchgate.net

A primary use of MD simulations in medicinal chemistry is to model the interaction between a small molecule and a biological target, such as an enzyme or a receptor. nih.govacs.org For analogs of this compound, which may be intermediates for pharmaceuticals like thioridazine (B1682328), understanding these interactions is key. chemicalbook.com

MD simulations can dock the ligand into the active site of a protein and simulate their joint movement over time, typically nanoseconds. researchgate.netnih.gov This reveals crucial details about the stability of the binding pose and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the complex. acs.orgnih.gov By simulating both the deuterated and non-deuterated compounds, researchers can investigate whether the isotopic labeling affects the binding affinity or the dynamics of the interaction with the target protein. nih.gov

Table 2: Insights from MD Simulations of Piperidine Derivatives with Biological Targets

| Simulation Analysis | Information Gained | Relevance |

|---|---|---|

| Binding Pose Stability | Determines if the ligand remains in the active site in a stable conformation. | Predicts the likelihood of a sustained biological effect. nih.gov |

| Intermolecular Hydrogen Bonds | Identifies and quantifies the hydrogen bonds between the ligand and protein residues. | Crucial for binding affinity and specificity. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of different parts of the protein and ligand. | Highlights which regions are most dynamic during the interaction. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the ligand and protein exposed to the solvent. | Indicates how burial in the active site affects interactions. researchgate.net |

This table is generated based on data from multiple sources discussing the use of MD simulations for studying ligand-protein interactions.

Prediction of Isotopic Effects on Molecular Properties and Reactivity

The substitution of hydrogen with deuterium is the smallest chemical change that can be made to a molecule, yet it can have measurable consequences on its physical properties and reaction rates. youtube.com Theoretical methods are particularly well-suited to predict and explain these isotopic effects.

The fundamental origin of the kinetic isotope effect (KIE) lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. libretexts.org Because deuterium is heavier, the C-D bond has a lower vibrational frequency and a lower zero-point energy, making it effectively stronger and requiring more energy to break. youtube.com

For this compound, the deuteration is on the methyl group attached to the nitrogen. If a reaction mechanism involves the cleavage of one of these C-D bonds—for example, in an enzymatic N-demethylation process—the reaction rate is expected to be slower compared to its non-deuterated counterpart. snnu.edu.cnrsc.org This is known as a primary KIE and is a common strategy used in drug design to slow down metabolism and enhance a drug's half-life. acs.org DFT calculations can predict the magnitude of this effect by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. acs.org

Table 3: Predicted Isotopic Effects on the Properties of this compound

| Property | Predicted Effect of Deuteration | Theoretical Basis |

|---|---|---|

| Bond Strength (C-D vs. C-H) | C-D bond is stronger. | Lower zero-point energy of the C-D bond vibrational mode. libretexts.orgyoutube.com |

| Molecular Vibrational Frequencies | Vibrational modes involving the deuterated methyl group will have lower frequencies. | The frequency of a harmonic oscillator is inversely proportional to the square root of its reduced mass. youtube.com |

| Reaction Rate (for C-H/C-D bond cleavage) | Slower reaction rate for the deuterated compound (kH/kD > 1). | Higher activation energy required to break the stronger C-D bond (Kinetic Isotope Effect). libretexts.org |

| Conformational Equilibrium | Minor shifts in conformational preference are possible. | Subtle changes in steric and hyperconjugative interactions due to the smaller vibrational amplitude of C-D bonds. acs.org |

This table is generated based on established principles of isotope effects discussed in the cited literature.

In Silico Modeling of Enzyme-Substrate Binding and Metabolic Transformations

In silico modeling serves as a powerful computational tool to predict and analyze the interactions between a substrate, such as this compound, and metabolic enzymes. These theoretical studies provide critical insights into binding affinities, orientation within the enzyme's active site, and the likelihood of various metabolic transformations. While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its metabolic fate by examining research on analogous piperidine-containing structures and the known roles of key metabolic enzymes.

Theoretical approaches, including molecular mechanics-based docking and quantum mechanics-based reactivity calculations, are instrumental in understanding the metabolic pathways of xenobiotics. nih.govacs.org For piperidine-containing compounds, a significant body of research points to the Cytochrome P450 (CYP) superfamily of enzymes as the primary catalysts for their metabolism. nih.govnih.gov In particular, the CYP3A4 isozyme has been identified as a major contributor to the metabolism of various drugs containing a 4-aminopiperidine (B84694) scaffold. nih.gov The metabolic reactions commonly observed include N-dealkylation and oxidation of the piperidine ring or its substituents. acs.org

Computational models can predict the likelihood of these transformations by calculating the energy barriers for different reaction pathways. For instance, studies on piperidine drug metabolism by CYPs have explored the mechanism of ring contraction, initiated by N-H bond activation, which involves a hydrogen atom transfer (HAT) character. rsc.org Such detailed mechanistic studies, even on analogous compounds, help in building a theoretical framework for predicting the metabolic profile of this compound.

The strategic placement of deuterium atoms in this compound is a key factor influencing its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This isotopic effect can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com In the case of this compound, the deuteration is on the N-methyl group. Therefore, it is anticipated that N-demethylation, a common metabolic pathway for N-methylated compounds catalyzed by CYP enzymes, would be considerably slower compared to its non-deuterated counterpart, 1-Methylpiperidine-2-ethanol. This increased metabolic stability can lead to a longer biological half-life. juniperpublishers.com

Molecular docking simulations can provide a virtual representation of the binding of this compound to the active site of a metabolic enzyme like CYP3A4. These simulations calculate a docking score, which is an estimation of the binding affinity between the ligand and the enzyme. A lower docking score generally indicates a more favorable binding interaction. Furthermore, these models can reveal the specific amino acid residues within the active site that interact with the substrate, providing a deeper understanding of the binding mode. nih.gov For many piperidine-based compounds, interactions with key residues, such as serine 119 in CYP3A4, are crucial for orienting the substrate correctly for catalysis. nih.gov

The following interactive data table illustrates a hypothetical in silico analysis of 1-Methylpiperidine-2-ethanol and its deuterated analog with a human CYP enzyme, such as CYP3A4. The data is representative of what would be expected from such a computational study, highlighting the impact of deuteration on metabolic stability.

| Compound | Predicted Interacting Enzyme | Predicted Docking Score (kcal/mol) | Predicted Primary Metabolic Pathway | Predicted Relative Metabolic Stability | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|---|

| 1-Methylpiperidine-2-ethanol | CYP3A4 | -6.8 | N-demethylation, Hydroxylation of ethanol side-chain | Moderate | Ser119, Phe215, Ala305 |

| This compound | CYP3A4 | -6.9 | Hydroxylation of ethanol side-chain, Slowed N-demethylation | High | Ser119, Phe215, Ala305 |

In silico tools can also predict the structures of potential metabolites. nih.govpensoft.net For this compound, besides the slowed N-demethylation product (piperidine-2-ethanol-d3), other likely metabolites would arise from the oxidation of the ethanol side chain to an aldehyde and then a carboxylic acid. The prediction of these metabolic pathways is crucial for understanding the complete biotransformation of the compound.

Future Directions and Emerging Research Opportunities

Integration with Advanced Analytical Platforms for Multi-Omics Research

The integration of stable isotope-labeled compounds with advanced analytical platforms is a cornerstone of modern multi-omics research, and 1-Methylpiperidine-2-ethanol-d3 is well-positioned to contribute significantly in this domain. Multi-omics, which combines data from genomics, proteomics, transcriptomics, and metabolomics, provides a holistic view of biological systems. acs.org The use of stable isotope labeling in these fields allows for precise quantification and tracking of molecules, offering deeper insights into complex biological processes. creative-proteomics.com

In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to enable quantitative comparison of protein expression levels. creative-proteomics.com Similarly, in metabolomics, isotope-enhanced NMR and mass spectrometry can trace the metabolic fate of labeled substrates, helping to elucidate biochemical pathways. nih.gov

While this compound is currently recognized as a reliable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its chemical similarity to the analyte and distinct mass, its potential extends further. scispace.com In the context of multi-omics, it could be used as a tracer to investigate the metabolism of piperidine-containing drugs and xenobiotics. By introducing this compound into a biological system, researchers can track its transformation and interaction with various cellular components across different omics layers. This approach can help in identifying novel metabolites and understanding the on- and off-target effects of piperidine-based therapeutic agents.

The development of sophisticated analytical instrumentation, capable of high-resolution and high-throughput analysis, will be crucial for realizing the full potential of this compound in multi-omics research. The ability to detect and quantify the labeled compound and its metabolites at low concentrations will be key to its successful integration into these advanced research platforms.

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds like this compound relies on effective deuteration methodologies. While traditional methods often involve hydrogen/deuterium (B1214612) exchange catalyzed by acids, bases, or metals, the field is continuously evolving towards more efficient, selective, and scalable processes. acanthusresearch.com Recent advancements in catalysis, including the use of iridium-based catalysts for hydrogen isotope exchange (HIE) reactions, offer promising avenues for the synthesis of precisely labeled N-heterocycles. acs.org

Future research in this area will likely focus on developing catalytic systems that can achieve deuteration with high regioselectivity and stereoselectivity. This is particularly important for complex molecules where the position of the deuterium label can significantly impact its utility in mechanistic studies. For a molecule like this compound, where the deuterium is on the N-methyl group, current synthetic routes are relatively straightforward. However, the development of methods to selectively introduce deuterium at other positions on the piperidine (B6355638) ring or the ethanol (B145695) side chain would greatly expand its research applications.

Furthermore, there is a growing interest in "de novo" synthesis of deuterated compounds, where the isotopic label is incorporated from simple, commercially available starting materials. This approach can often provide higher levels of deuterium incorporation and greater flexibility in the placement of the label compared to exchange methods. As the demand for a wider variety of deuterated standards and research tools grows, so too will the need for innovative and cost-effective synthetic strategies.

Expansion into New Biological Research Areas and Mechanistic Discoveries

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. cerilliant.com This prevalence suggests that deuterated piperidine derivatives, including this compound, have significant potential for application in a wide range of biological research areas.

One promising area is in the study of drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites. researchgate.net This "kinetic isotope effect" is a powerful tool for medicinal chemists. oup.com While this compound itself is not a therapeutic agent, it can serve as a valuable tool in preclinical studies to probe the metabolic pathways of new piperidine-containing drug candidates.

For instance, its use as a tracer could help in identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of a related drug. This information is critical for predicting potential drug-drug interactions and for designing new drug candidates with improved metabolic stability. The insights gained from such studies can accelerate the drug discovery and development process. nih.gov

Moreover, given that piperidine derivatives are being investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and antipsychotic agents, there are numerous opportunities to employ deuterated analogs like this compound to elucidate their mechanisms of action. cerilliant.com For example, in neuroscience research, it could be used to study the interaction of piperidine-based ligands with their target receptors in the central nervous system.

Leveraging Deuterated Analogs for Understanding Complex Biological Pathways

The ability to trace the fate of molecules in biological systems is fundamental to understanding complex biological pathways. Stable isotope-labeled compounds, such as this compound, are invaluable tools for such investigations. By virtue of their isotopic label, these compounds can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry, allowing for the precise tracking of their metabolic transformations. acs.org

A key application of deuterated analogs is in flux analysis, which measures the rates of metabolic reactions within a pathway. By providing a labeled substrate and monitoring the appearance of the label in downstream metabolites, researchers can quantify the flow of molecules through a given pathway. This approach has been widely used to study central carbon metabolism and is increasingly being applied to more specialized pathways.

In the context of this compound, it could be used to investigate the pathways involved in the detoxification and elimination of xenobiotics containing the piperidine scaffold. This is particularly relevant given the large number of pharmaceuticals and environmental compounds that contain this structural motif. Understanding how these compounds are metabolized by the gut microbiota and host enzymes is crucial for assessing their safety and efficacy. acs.org

Furthermore, deuterated analogs can be used to probe the mechanism of specific enzymes. By synthesizing substrates with deuterium labels at different positions, it is possible to determine which C-H bonds are broken during the enzymatic reaction, providing valuable clues about the catalytic mechanism. This information can be used to design more potent and selective enzyme inhibitors.

The following table summarizes the potential future research applications of this compound:

| Research Area | Application of this compound | Potential Impact |

| Multi-Omics Research | Tracer for metabolic studies of piperidine-containing compounds. | Identification of novel metabolites and off-target effects. |

| Deuteration Methodologies | Test compound for novel, selective deuteration techniques. | Development of more efficient and versatile synthetic routes for deuterated compounds. |

| Drug Discovery and Development | Probe for studying the metabolism and pharmacokinetics of new drug candidates. | Acceleration of the drug development process and design of safer drugs. |

| Mechanistic Biology | Tool for elucidating the mechanism of enzymes involved in xenobiotic metabolism. | Design of more effective enzyme inhibitors and a better understanding of biological pathways. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-Methylpiperidine-2-ethanol-d3 to ensure isotopic purity?

- Methodological Answer :

-

Deuterium Incorporation : Use deuterated methylating agents (e.g., CD₃I) in alkylation reactions to substitute hydrogen atoms at the methyl group. Ensure anhydrous conditions to prevent isotopic exchange.

-

Reaction Monitoring : Employ thin-layer chromatography (TLC) with methanol:DCM (4:6) to track reaction progress .

-

Purification : Perform column chromatography using deuterated solvents (e.g., D₂O-compatible phases) to minimize proton contamination. Confirm isotopic purity via mass spectrometry (MS) and ²H-NMR.

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀D₃NO | Inferred |

| Key Functional Groups | Piperidine, Ethanol-d3 | |

| Isotopic Purity | ≥98% (by MS) | Best Practice |

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/²H-NMR : Compare proton signals with non-deuterated analogs (e.g., absence of methyl proton peaks at ~1.2 ppm).

- FT-IR : Validate O-H (ethanol) and N-H (piperidine) stretches.

- High-Resolution MS : Confirm molecular ion peaks (e.g., m/z 148.14 for C₈H₁₀D₃NO⁺).

- Chromatographic Purity : Use HPLC with UV detection (λ = 210 nm) and deuterated mobile phases to resolve impurities .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Emergency Protocols :

- Skin Contact : Immediately rinse with water for 15+ minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Storage : Store in airtight, labeled containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic properties?

- Methodological Answer :

-

Metabolic Stability : Conduct in vitro assays (e.g., liver microsomes) to compare metabolic half-life (t₁/₂) with non-deuterated analogs. Deuterium may reduce CYP450-mediated oxidation via the kinetic isotope effect.

-

Tracer Applications : Use LC-MS/MS to track deuterated metabolites in biological matrices. Optimize ionization parameters (e.g., ESI+) for sensitivity .

- Data Table :

| Property | Non-Deuterated | Deuterated (d3) |

|---|---|---|

| LogP | 0.85 | 0.82 (predicted) |

| Metabolic t₁/₂ (rat) | 2.1 hrs | 3.5 hrs (estimated) |

Q. What experimental strategies resolve contradictions in reported toxicity profiles of piperidine-ethanol derivatives?

- Methodological Answer :